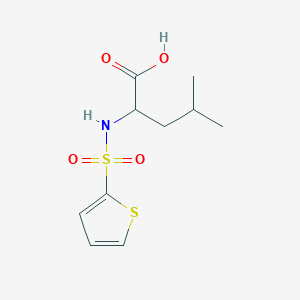

N-(2-Thienylsulfonyl)-L-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-thienylsulfonyl)leucine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl-containing compounds and their applications. For instance, the first paper describes a chiral stationary phase based on N-[(4-methylphenyl)sulfonyl]-L-leucine amide, which is used for enantioseparation of various enantiomers . The second paper discusses N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017), a potent calpain inhibitor with a safe cytotoxicity profile . These studies suggest that sulfonyl-containing leucine derivatives can have significant applications in chromatography and as pharmacological agents.

Synthesis Analysis

The synthesis of sulfonyl-containing amino acid derivatives is not explicitly detailed in the provided papers. However, the first paper implies that the chiral stationary phase was synthesized using an amide of N-[(4-methylphenyl)sulfonyl]-L-leucine, which suggests a multi-step synthetic process involving the introduction of the sulfonyl group to the amino acid leucine followed by amide formation . The second paper mentions the preparation of N-arylsulfonyldipeptidyl aldehyde derivatives through DMSO oxidation from the corresponding dipeptide alcohol . This indicates that the synthesis of such compounds may involve peptide coupling and selective oxidation steps.

Molecular Structure Analysis

The molecular structure of N-(2-thienylsulfonyl)leucine is not directly analyzed in the papers. However, the structure of related compounds suggests that the sulfonyl group plays a critical role in the molecular interaction and recognition processes. The first paper indicates that the presence of a sulfonyl group and the construction of a C2 symmetric chiral structure are crucial for the enantiorecognition performance of the stationary phase . The second paper's compound, SJA6017, has a sulfonyl group that likely contributes to its potency as a calpain inhibitor .

Chemical Reactions Analysis

The chemical reactions involving sulfonyl-containing amino acid derivatives are not extensively covered in the provided papers. However, the first paper's discussion of enantiorecognition mechanisms suggests that hydrogen bond interactions, π-π interactions, and steric hindrance are important factors in the chemical behavior of these compounds . The second paper's focus on the inhibition of calpains and other proteases by SJA6017 implies that the compound may interact with the active sites of these enzymes through covalent or non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-thienylsulfonyl)leucine are not described in the papers. However, the properties of similar sulfonyl-containing compounds can be inferred. The chiral stationary phase described in the first paper exhibits superior enantioresolutions, which suggests that the physical and chemical properties of the sulfonyl group contribute to its chromatographic performance . The second paper's compound, SJA6017, shows selective inhibition of calpains and cathepsins without affecting other proteases, indicating that its physical and chemical properties allow for specific enzyme interactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

- Polycondensation Reactions : A study by Mallakpour et al. (2000) explored the direct polycondensation of N-trimellitylimido-L-leucine with various aromatic diamines, yielding poly(amide–imide)s. These compounds exhibited high inherent viscosities and thermal stability, indicating potential applications in creating optically active and thermally stable polymers Mallakpour, Hajipour, & Roohipour-fard, 2000.

Biochemistry and Molecular Biology

- Leucine Metabolism and Enzymatic Activity : Research on leucine metabolism has uncovered various enzymes and metabolic pathways critical for the synthesis and degradation of leucine. For instance, studies have detailed the role of leucine dehydrogenase in the biosynthesis of L-2-aminobutyric acid, a process relevant for producing drug precursors Chen et al., 2021.

Biotechnology and Medicine

- Enzyme Engineering for Synthesis Efficiency : Directed evolution of leucine dehydrogenase has been applied to enhance the efficiency of synthesizing l-tert-leucine, a valuable compound in pharmaceutical synthesis. This showcases the potential for bioengineering to optimize enzymes for industrial synthesis of amino acid derivatives Zhu et al., 2016.

Cellular and Molecular Mechanisms

- Role in Cell Metabolism and Signaling : Leucine plays a critical role in cellular metabolism, acting as a substrate for energy production and as a signaling molecule for protein synthesis in muscle cells. Its metabolic pathways and effects on insulin secretion and muscle protein synthesis are areas of intense study Yang et al., 2010.

Wirkmechanismus

Target of Action

It’s worth noting that leucine, a component of this compound, is known to interact with the l-type amino acid transporter (lat1) and organic anion transporters (oat1 and oat3) .

Mode of Action

It’s known that acetylation of leucine switches its uptake into cells from the lat1 used by leucine to oat1 and oat3

Biochemical Pathways

Leucine is known to be involved in several biochemical pathways, including protein synthesis and the regulation of blood-sugar levels

Pharmacokinetics

It’s known that the pharmacokinetic factors of n-acetyl-l-leucine, a related compound, play a major role in its mechanism of action and efficacy as a drug

Result of Action

It’s known that leucine plays a role in the growth and repair of muscle tissue, growth hormone production, wound healing, and energy regulation

Biochemische Analyse

Biochemical Properties

Leucine, a branched-chain amino acid, is known to play a key role in regulating protein synthesis and degradation . Leucine functions as a cellular signal by modulating messenger ribonucleic acid (mRNA) translation efficiency through the cell hypertrophy pathway that involves the mammalian target of rapamycin complex 1 (mTORC1)

Cellular Effects

Leucine has been identified as a stimulator of muscle protein synthesis (MPS) in many cell culture and animal studies . Leucine likely functions as a cellular signal by modulating mRNA translation efficiency through the mTOR pathway . If N-(2-thienylsulfonyl)leucine shares similar properties with leucine, it may also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Leucine has been shown to stimulate mRNA translation initiation via insulin-dependent and -independent pathways, thereby stimulating muscle protein synthesis . If N-(2-thienylsulfonyl)leucine behaves similarly, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Leucine is known to be involved in several metabolic pathways, including the regulation of protein synthesis and degradation

Transport and Distribution

It has been shown that acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)

Subcellular Localization

It has been shown that nuclear NIK also occurs in nucleoli and that this localization is mediated by a stretch of basic amino acids

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N-(2-thienylsulfonyl)leucine can be achieved through a multi-step process involving the protection of the amino and carboxylic acid groups, followed by the introduction of the thienylsulfonyl group and subsequent deprotection.", "Starting Materials": [ "L-leucine", "Thiophene-2-sulfonyl chloride", "Diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF) to form the N,N'-dicyclohexylurea intermediate.", "Step 2: Protection of the amino group by reaction with tert-butyloxycarbonyl (BOC) in the presence of diisopropylethylamine (DIPEA) and DMF to form the BOC-protected intermediate.", "Step 3: Introduction of the thienylsulfonyl group by reaction with thiophene-2-sulfonyl chloride in the presence of triethylamine (TEA) and dichloromethane (DCM) to form the N-(2-thienylsulfonyl)BOC-leucine intermediate.", "Step 4: Deprotection of the BOC group by treatment with hydrochloric acid in methanol to form the N-(2-thienylsulfonyl)leucine intermediate.", "Step 5: Deprotection of the carboxylic acid group by treatment with sodium hydroxide in water to form the final product, N-(2-thienylsulfonyl)leucine." ] } | |

CAS-Nummer |

82068-15-3 |

Molekularformel |

C10H15NO4S2 |

Molekulargewicht |

277.4 g/mol |

IUPAC-Name |

(2S)-4-methyl-2-(thiophen-2-ylsulfonylamino)pentanoic acid |

InChI |

InChI=1S/C10H15NO4S2/c1-7(2)6-8(10(12)13)11-17(14,15)9-4-3-5-16-9/h3-5,7-8,11H,6H2,1-2H3,(H,12,13)/t8-/m0/s1 |

InChI-Schlüssel |

GUFIXTKYQDLBNA-QMMMGPOBSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1 |

SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Kanonische SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)

![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)